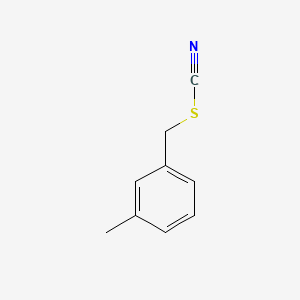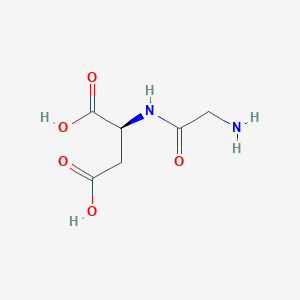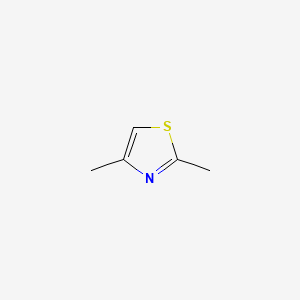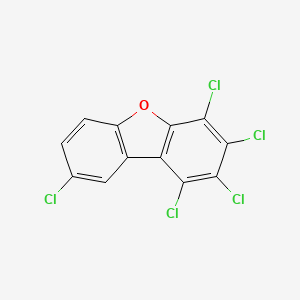
1,2,3,4,8-Pentachlorodibenzofuran
Overview
Description
1,2,3,4,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing multiple chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,8-Pentachlorodibenzofuran is typically produced as an unwanted by-product during the manufacture of other chlorinated compounds or through the combustion of chlorine-containing materials . The synthesis involves the chlorination of dibenzofuran under specific conditions, often requiring high temperatures and the presence of a chlorine donor .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be found as a contaminant in various industrial processes involving chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,8-Pentachlorodibenzofuran can undergo several types of chemical reactions, including:
Substitution: Chlorine atoms in the compound can be replaced by other atoms or groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can produce less chlorinated or dechlorinated products .
Scientific Research Applications
1,2,3,4,8-Pentachlorodibenzofuran is primarily used in scientific research to study its toxicological effects and environmental impact . It serves as a model compound for understanding the behavior of polychlorinated dibenzofurans in biological systems and the environment . Research applications include:
Toxicology: Studying its effects on human health and wildlife.
Environmental Science: Investigating its persistence and bioaccumulation in ecosystems.
Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated dibenzofurans in various matrices.
Mechanism of Action
1,2,3,4,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding leads to the activation of various genes involved in xenobiotic metabolism and can result in toxic effects such as carcinogenesis and endocrine disruption . The compound’s mechanism of action involves complex interactions with cellular pathways, leading to alterations in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Another toxic polychlorinated dibenzofuran with similar properties and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Shares similar toxicological profiles and environmental behavior.
2,3,4,7,8-Pentachlorodibenzofuran: Known for its high toxicity and environmental impact.
Uniqueness
1,2,3,4,8-Pentachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties . Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .
Properties
IUPAC Name |
1,2,3,4,8-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNDJSCLPJCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075262 | |
| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67517-48-0 | |
| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67517-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067517480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZZ28029Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,4,8-Pentachlorodibenzofuran impact vitamin A levels in rats?
A1: The study found that this compound did not significantly reduce hepatic vitamin A levels in male or female rats, even after long-term dietary exposure []. This suggests that, unlike its 2,3,7,8-substituted counterparts, this particular congener does not disrupt retinoid homeostasis in the same manner. This difference in effect highlights the importance of the position of chlorine atoms in the dibenzofuran structure for their biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


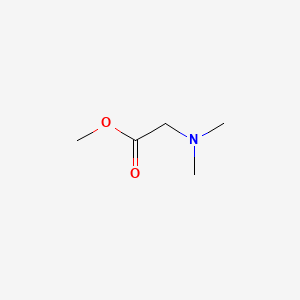



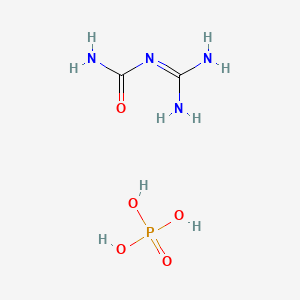
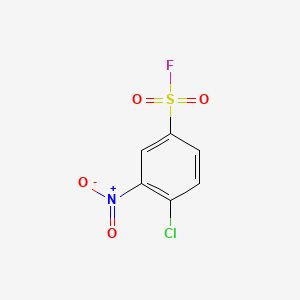
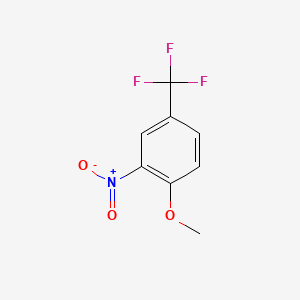

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)
